molecular formula C16H19N5O3S B5304317 methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate

methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate

Cat. No. B5304317
M. Wt: 361.4 g/mol
InChI Key: JOKQQYCCNSCAEM-UHFFFAOYSA-N
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Description

Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is a thioester derivative of tetrazole and piperidine, which has shown promising potential in various research areas.

Mechanism of Action

Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate exerts its biological effects by modulating various signaling pathways. It activates the caspase pathway to induce apoptosis in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis. Additionally, it reduces oxidative stress-induced neuronal damage by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has various biochemical and physiological effects, including:
1. Induction of Apoptosis: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate induces apoptosis in cancer cells by activating the caspase pathway.
2. Inhibition of Microbial Growth: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis.
3. Reduction of Oxidative Stress: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate reduces oxidative stress-induced neuronal damage by increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Yield and Purity: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate can be synthesized in high yield and purity, making it suitable for various research applications.
2. Diverse Biological Effects: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has shown diverse biological effects, making it a potential candidate for various research areas.
Some of the limitations include:
1. Limited Studies: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has limited studies on its toxicity and side effects, making it difficult to determine its safety for human use.
2. Limited Stability: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has limited stability, making it difficult to store for long periods.

Future Directions

Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has several potential future directions for scientific research. Some of the possible future directions include:
1. Drug Development: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate can be further studied for its potential as a drug candidate for various diseases, including cancer and microbial infections.
2. Toxicity Studies: Further studies can be conducted to determine the toxicity and side effects of Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate, making it safer for human use.
3. Structural Modification: Structural modification of Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate can be carried out to improve its stability and biological activity.
Conclusion:
Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate is a promising chemical compound that has shown potential in various research areas, including anticancer, antimicrobial, and neuroprotective research. It can be synthesized using a one-pot reaction method and has diverse biological effects. However, further studies are required to determine its toxicity and side effects, making it safer for human use. Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has several potential future directions for scientific research, including drug development, toxicity studies, and structural modification.

Synthesis Methods

Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate can be synthesized using a one-pot reaction method. The reaction involves the condensation of piperidine-4-carboxylic acid with thioacetic acid, followed by the addition of 1-phenyl-1H-tetrazole-5-thiol. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity, making it suitable for various research applications.

Scientific Research Applications

Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. It has shown promising results in various research areas, including:
1. Anticancer Research: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has shown anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
2. Antimicrobial Research: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has shown antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
3. Neuroprotective Research: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has shown neuroprotective effects against oxidative stress-induced neuronal damage. It acts by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes.

properties

IUPAC Name

methyl 1-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-24-15(23)12-7-9-20(10-8-12)14(22)11-25-16-17-18-19-21(16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKQQYCCNSCAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxylate

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